Cas no 22265-37-8 (4-Methoxyl-benzamidine)

4-Methoxyl-benzamidine 化学的及び物理的性質
名前と識別子
-
- 4-Methoxybenzimidamide
- 4-Methoxy-Benzamidine
- 4-Methoxybenzenecarboximidamide
- Benzenecarboximidamide,4-methoxy-
- 3-[(furan-2-ylmethyl)amino]propanenitrile
- SB35548
- EN300-1865811
- CHEMBL3138844
- 4-Methoxybenzamidine
- 4-(Methyloxy)benzenecarboximidamide
- 4-METHOXYBENZAMIDINE FOR FLUORESCENCE
- BB 0238638
- 4-Methoxybenzamidine, suitable for fluorescence, >=96.0% (NT)
- 4-Methoxybenzamidine,for fluorescence
- MFCD00029547
- DTXSID20281672
- BDBM50010287
- GS-3552
- 22265-37-8
- RKX
- AKOS000194764
- 4-methoxybenzene-1-carboximidamide
- SCHEMBL428892
- Z228583094
- HY-W097785
- D87896
- CSISQILZUHMAJB-UHFFFAOYSA-N
- CS-0150427
- STK500938
- ALBB-006991
- DA-60362
- 4-Methoxyl-benzamidine
-
- MDL: MFCD00029547
- インチ: InChI=1S/C8H10N2O/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H3,9,10)
- InChIKey: CSISQILZUHMAJB-UHFFFAOYSA-N
- ほほえんだ: COC1=CC=C(C=C1)C(=N)N
計算された属性
- せいみつぶんしりょう: 150.0794
- どういたいしつりょう: 150.079
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 139
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 59.1A^2
じっけんとくせい
- 密度みつど: 1.07
- ゆうかいてん: 120-124 °C
- ふってん: 276.2°C at 760 mmHg
- フラッシュポイント: 120.8°C
- 屈折率: 1.494
- PSA: 59.1
4-Methoxyl-benzamidine セキュリティ情報
- 危険物輸送番号:UN 3263 8/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 34
- セキュリティの説明: 26-36/37/39-45
- 福カードFコード:10-34
-
危険物標識:
4-Methoxyl-benzamidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AS614-50mg |
4-Methoxyl-benzamidine |
22265-37-8 | 95+% | 50mg |
250.0CNY | 2021-07-14 | |
Alichem | A019142895-25g |
4-Methoxybenzimidamide |
22265-37-8 | 95% | 25g |
$426.12 | 2023-09-02 | |
TRC | M243470-100mg |
4-Methoxyl-benzamidine |
22265-37-8 | 100mg |
$ 360.00 | 2022-06-04 | ||
Ambeed | A290671-100mg |
4-Methoxybenzimidamide |
22265-37-8 | 95% | 100mg |
$46.0 | 2025-02-22 | |
Alichem | A019142895-5g |
4-Methoxybenzimidamide |
22265-37-8 | 95% | 5g |
$157.29 | 2023-09-02 | |
Enamine | EN300-1865811-1.0g |
4-methoxybenzene-1-carboximidamide |
22265-37-8 | 1g |
$80.0 | 2023-06-03 | ||
abcr | AB288495-1 g |
4-Methoxy-benzamidine |
22265-37-8 | 1 g |
€325.80 | 2023-07-20 | ||
abcr | AB288495-5 g |
4-Methoxy-benzamidine |
22265-37-8 | 5 g |
€1,221.50 | 2023-07-20 | ||
Alichem | A019142895-10g |
4-Methoxybenzimidamide |
22265-37-8 | 95% | 10g |
$211.86 | 2023-09-02 | |
Enamine | EN300-1865811-10.0g |
4-methoxybenzene-1-carboximidamide |
22265-37-8 | 10g |
$489.0 | 2023-06-03 |
4-Methoxyl-benzamidine 関連文献
-
Yizhe Yan,Zheng Li,Chang Cui,Hongyi Li,Miaomiao Shi,Yanqi Liu Org. Biomol. Chem. 2018 16 2629
-
2. Index of subjects, 1946
-
P. Oxley,W. F. Short J. Chem. Soc. 1946 147
-
Monika Sobiech,Piotr Luliński,Pawe? Halik,Dorota Maciejewska RSC Adv. 2017 7 46881
-
Xiaoxia Yu,Yao Zhou,Xingxing Ma,Qiuling Song Chem. Commun. 2019 55 8079
-
Yizhe Yan,Chang Cui,Jianyong Wang,Shaoqing Li,Lin Tang,Yanqi Liu Org. Biomol. Chem. 2019 17 8071
Related Articles
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
4-Methoxyl-benzamidineに関する追加情報
Recent Advances in the Study of 4-Methoxyl-benzamidine (CAS: 22265-37-8) and Its Applications in Chemical Biology and Medicine
4-Methoxyl-benzamidine (CAS: 22265-37-8) is a chemical compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This amidine derivative is known for its role as a protease inhibitor, particularly in the context of serine proteases, which are crucial targets in various therapeutic areas, including inflammation, coagulation, and infectious diseases. Recent studies have explored its mechanism of action, structural modifications, and therapeutic potential, making it a compound of interest for drug development.
One of the key areas of research involving 4-Methoxyl-benzamidine is its inhibitory activity against trypsin-like serine proteases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory effects against human trypsin, with an IC50 value in the nanomolar range. The study utilized X-ray crystallography to elucidate the binding mode of 4-Methoxyl-benzamidine within the active site of trypsin, revealing critical interactions with the catalytic triad residues. These findings provide a structural basis for the design of more selective and potent inhibitors targeting serine proteases.
In addition to its protease inhibitory properties, 4-Methoxyl-benzamidine has been investigated for its potential anti-inflammatory effects. A recent preclinical study published in Biochemical Pharmacology (2024) reported that this compound significantly reduced the production of pro-inflammatory cytokines in macrophage cell lines. The study attributed this effect to the modulation of NF-κB signaling pathways, suggesting that 4-Methoxyl-benzamidine could serve as a lead compound for developing novel anti-inflammatory agents. Further in vivo studies are warranted to validate these findings and assess the compound's therapeutic potential in inflammatory disorders.
The synthetic versatility of 4-Methoxyl-benzamidine has also been explored in recent research. A 2024 paper in Organic & Biomolecular Chemistry described a novel synthetic route for this compound, utilizing a palladium-catalyzed coupling reaction to improve yield and purity. This advancement is particularly relevant for large-scale production, which is essential for further pharmacological and clinical studies. The study also highlighted the compound's stability under physiological conditions, a critical factor for its potential use in drug formulations.
Despite these promising developments, challenges remain in the clinical translation of 4-Methoxyl-benzamidine. Pharmacokinetic studies have indicated that the compound exhibits limited oral bioavailability, which may restrict its therapeutic utility. However, recent efforts in prodrug design, as reported in a 2023 study in Molecular Pharmaceutics, have shown potential in overcoming this limitation. The study demonstrated that ester prodrugs of 4-Methoxyl-benzamidine exhibited improved absorption profiles in rodent models, paving the way for further optimization.
In conclusion, 4-Methoxyl-benzamidine (CAS: 22265-37-8) represents a promising scaffold for drug discovery, particularly in the areas of protease inhibition and anti-inflammatory therapy. Recent research has provided valuable insights into its mechanism of action, structural properties, and therapeutic potential. Future studies should focus on addressing its pharmacokinetic limitations and exploring its efficacy in disease models to advance its development as a therapeutic agent.
22265-37-8 (4-Methoxyl-benzamidine) 関連製品
- 32048-10-5(6-methoxynaphthalene-2-carboximidamide)
- 26130-49-4(3,5-dimethoxybenzene-1-carboximidamide)
- 25412-66-2(3-methoxy-benzamidine)
- 15535-98-5(4-Hydroxybenzimidamide)
- 25412-71-9(4-ethoxy-benzamidine)
- 2411265-42-2(N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide)
- 1040641-16-4(1-{4-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2,2,2-trifluoroethan-1-one)
- 321337-61-5(4-4-(bromomethyl)phenoxybenzonitrile)
- 2229091-22-7(tert-butyl N-3-amino-2-(3-fluoropyridin-2-yl)-2-methylpropylcarbamate)
- 2248175-76-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1s,3s)-3-(tert-butoxy)cyclobutane-1-carboxylate)
